molecular formula C16H8BrClO4 B15041714 2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B15041714
M. Wt: 379.59 g/mol
InChI Key: VNSCULIWCSROPS-UHFFFAOYSA-N
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Description

2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by trifluoroacetic acid (CF3COOH) and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The resulting product is then subjected to further reactions to obtain the desired compound.

Industrial Production Methods

This may include the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • ethyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

Uniqueness

2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both chlorine and bromine atoms in its structure, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H8BrClO4

Molecular Weight

379.59 g/mol

IUPAC Name

(2-chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C16H8BrClO4/c17-10-5-6-13-9(7-10)8-11(15(19)21-13)16(20)22-14-4-2-1-3-12(14)18/h1-8H

InChI Key

VNSCULIWCSROPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl

Origin of Product

United States

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